molecular formula C7H12F3N B13271690 3-Ethyl-3-(trifluoromethyl)pyrrolidine

3-Ethyl-3-(trifluoromethyl)pyrrolidine

Cat. No.: B13271690
M. Wt: 167.17 g/mol
InChI Key: NLTJRDVRMLRMMP-UHFFFAOYSA-N
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Description

3-Ethyl-3-(trifluoromethyl)pyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with an ethyl group and a trifluoromethyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(trifluoromethyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of 1-substituted 3,3,3-trifluoropropenes with suitable nucleophiles . The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) at low temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrolidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve the use of solvents such as THF or dichloromethane and controlled temperatures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized pyrrolidine derivatives, reduced pyrrolidine derivatives, and various substituted pyrrolidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethyl-3-(trifluoromethyl)pyrrolidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethyl-3-(trifluoromethyl)pyrrolidine include:

  • 3-Methyl-3-(trifluoromethyl)pyrrolidine
  • 3-Phenyl-3-(trifluoromethyl)pyrrolidine
  • 3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both an ethyl group and a trifluoromethyl group on the same carbon atom enhances its steric and electronic characteristics, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

3-ethyl-3-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C7H12F3N/c1-2-6(7(8,9)10)3-4-11-5-6/h11H,2-5H2,1H3

InChI Key

NLTJRDVRMLRMMP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNC1)C(F)(F)F

Origin of Product

United States

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